
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted piperidine or thiophene derivatives.
Applications De Recherche Scientifique
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(2-Chloroacetyl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(2-Chloroacetyl)piperidin-2-yl)thiophene-3-carboxamide
Uniqueness
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is unique due to the specific positioning of the chloroacetyl group and the thiophene ring. This unique structure can lead to different biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring also adds to its distinct properties, as thiophene derivatives are known for their stability and electronic properties .
Propriétés
Formule moléculaire |
C12H15ClN2O2S |
|---|---|
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
N-[1-(2-chloroacetyl)piperidin-3-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2S/c13-6-11(16)15-4-1-2-10(7-15)14-12(17)9-3-5-18-8-9/h3,5,8,10H,1-2,4,6-7H2,(H,14,17) |
Clé InChI |
HVAGRMQBCIQYKK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


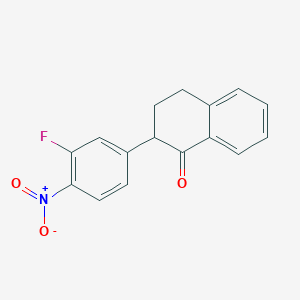

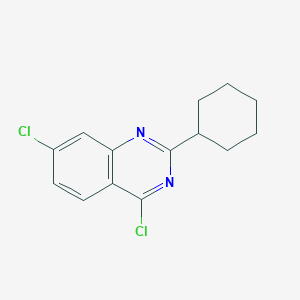
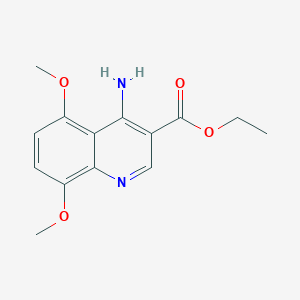
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)
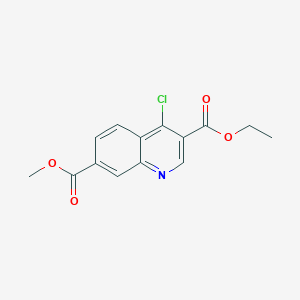
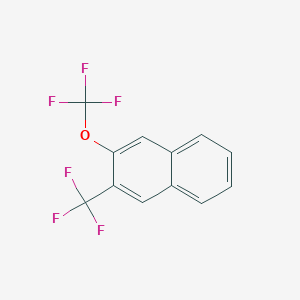

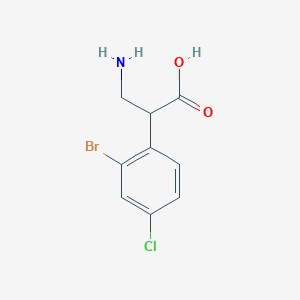
![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)
![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)

